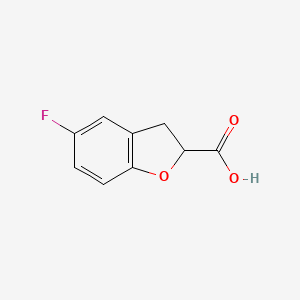

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Overview

Description

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , indicating a potential interaction with cellular machinery involved in cell proliferation.

Biochemical Pathways

These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cellular changes that inhibit cell proliferation.

Action Environment

It is known that the biological activities of benzofuran compounds can be influenced by the substitution pattern around the nucleus

Biochemical Analysis

Cellular Effects

Benzofuran derivatives have been shown to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-HIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .

Molecular Mechanism

Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Preparation Methods

The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the benzofuran ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapeutics

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has been identified as a potent inhibitor of embryonic ectoderm development (EED), a novel target in cancer therapy. In studies, compounds incorporating this structure showed high binding affinity to EED proteins, with IC₅₀ values in the nanomolar range (e.g., IC₅₀ = 18 nM) and demonstrated efficacy in inhibiting cancer cell growth ( ).

| Compound | Binding Affinity (IC₅₀) | Cell Growth Inhibition (IC₅₀) |

|---|---|---|

| EEDi-5285 | 18 nM | 12 nM |

| EEDi-1056 | 0.4 nM | 1.4 nM |

Bromodomain Inhibition

Research has highlighted the compound's effectiveness as a bromodomain inhibitor, particularly against the second bromodomain (BD2). The compound exhibited high potency and selectivity, with reported pIC₅₀ values indicating strong inhibition capabilities ( ).

| Compound | BD1 pIC₅₀ | BD2 pIC₅₀ | Selectivity (BD2/BD1) |

|---|---|---|---|

| Example A | 7.1 | 7.8 | 200 |

| Example B | 4.8 | 4.6 | 1600 |

Cell Signaling Modulation

The compound has been shown to modulate various cellular processes by influencing gene expression and signaling pathways. Its interaction with sodium ion channels in cardiac tissues suggests potential applications in treating arrhythmias or other cardiac conditions ().

Antimicrobial Activity

Emerging studies indicate that benzofuran derivatives, including this compound, exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents ( ). The mechanisms include enzyme inhibition and modulation of cellular signaling pathways.

Case Study 1: EED Inhibition in Cancer Cells

A study investigated the effects of a series of compounds based on the structure of this compound on KARPAS422 cancer cells. The results showed significant inhibition of cell proliferation correlating with increased binding affinity to EED proteins.

Case Study 2: Bromodomain Selectivity

In another study focused on bromodomain inhibitors, various derivatives were synthesized and tested for selectivity against BD1 and BD2. The results demonstrated that modifications to the benzofuran structure significantly affected potency and selectivity profiles.

Comparison with Similar Compounds

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another derivative with similar applications in dermatology.

Angelicin: Known for its therapeutic properties in treating skin conditions.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C9H7FO3

- CAS Number: 89197-63-7

- Key Features: The presence of a fluorine atom significantly influences its biological reactivity and pharmacokinetic profile compared to other benzofuran derivatives.

This compound exhibits a variety of biological activities through multiple mechanisms:

Target Interactions

- Enzyme Inhibition: This compound interacts with cytochrome P450 enzymes, crucial for drug metabolism, which may affect the pharmacokinetics of co-administered drugs.

- PARP-1 Inhibition: It has been shown to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. In vitro studies report an IC50 value of approximately 2.12 μM for its PARP inhibitory activity .

Cellular Effects

- Cell Growth Inhibition: Significant inhibitory effects on various cancer cell lines have been reported, suggesting potential as an anticancer agent. For example, in BRCA2-deficient cells, it demonstrated notable cytotoxicity .

- Modulation of Signaling Pathways: The compound influences pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

Bioactivity Spectrum

This compound exhibits a broad range of biological activities:

- Antitumor Activity: Studies indicate that it can inhibit the growth of different cancer cell types.

- Antibacterial and Antifungal Properties: Preliminary data suggest effectiveness against certain bacterial strains and fungi.

- Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been noted, although further research is needed to elucidate these effects fully.

Case Studies and Experimental Data

| Study | Findings | IC50 Values |

|---|---|---|

| Interaction with cytochrome P450 enzymes; influences drug metabolism | N/A | |

| PARP inhibition in BRCA2-deficient cells | 2.12 μM | |

| Potent inhibition of KARPAS422 cell growth | 12 nM |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment and its role in modulating important biochemical pathways.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the 5-position enhances the compound's potency compared to its non-fluorinated analogs. Substitutions at various positions on the benzofuran scaffold can lead to significant variations in biological activity, emphasizing the importance of molecular design in drug development .

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNKTQSTCJIKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-63-7 | |

| Record name | 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.